1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene is represented by the formula C7H3BrF3NO3 . The average mass of the molecule is 286.003 Da and the monoisotopic mass is 284.924835 Da .Physical And Chemical Properties Analysis
1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene is a pale-yellow to yellow or red-brown solid or liquid . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
- Summary of the Application: This compound is used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis . The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in this process was explored .
- Methods of Application or Experimental Procedures: The process involves the use of only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base . Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy-substituents on the aryl bromide .
- Results or Outcomes: High yields in arylated heteroarenes were obtained . The major side-products of the reaction are HBr/KOAc . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .
Safety And Hazards
The safety information for 1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
While the specific future directions for 1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene are not detailed in the search results, it’s clear that this compound has potential applications in various fields of research and industry. It’s also available for purchase for pharmaceutical testing , indicating its relevance in medical and pharmaceutical research.
properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-5-fluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-4-1-3(9)2-5(12(13)14)6(4)15-7(10)11/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJRPYWTAUITEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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